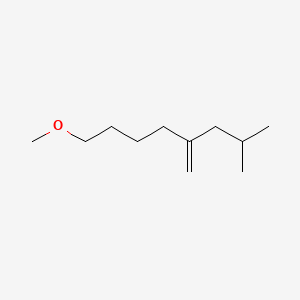
5-Isobutyl-1-methoxyhex-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-1-methoxyhex-5-ene: is an organic compound with the molecular formula C11H22O It is characterized by the presence of an isobutyl group, a methoxy group, and a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-1-methoxyhex-5-ene can be achieved through several methods. One common approach involves the alkylation of 1-methoxyhex-5-ene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-1-methoxyhex-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Isobutyl-1-methoxyhex-5-ene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and flavoring agents .
Mechanism of Action
The mechanism of action of 5-Isobutyl-1-methoxyhex-5-ene involves its interaction with specific molecular targets. The compound can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Methoxy-7-methyl-5-methyleneoctane
- 5-Methyl-1-hexene
- 5-Isopropyl-1,3-cyclohexanedione
Uniqueness: 5-Isobutyl-1-methoxyhex-5-ene is unique due to its specific structural features and reactivity . The presence of both an isobutyl group and a methoxy group imparts distinct chemical properties, making it valuable for various synthetic and industrial applications.
Biological Activity
5-Isobutyl-1-methoxyhex-5-ene is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H18O
- Molecular Weight : 158.25 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Its mechanism of action is primarily associated with its interaction with cellular pathways and molecular targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound against various pathogens.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria | 50 µg/mL |
| Fungi | 30 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway, which is crucial in regulating immune response.
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in metabolic pathways. It is hypothesized that the compound acts as a substrate for certain enzymes, influencing cellular metabolism and signaling pathways.
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against common bacterial strains. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent. -
Inflammation Model :
In a controlled laboratory setting, the compound was tested on macrophage cells exposed to lipopolysaccharides (LPS). The findings revealed a marked reduction in cytokine release, suggesting its role in modulating inflammatory responses.
Properties
CAS No. |
93892-49-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-methoxy-7-methyl-5-methylideneoctane |
InChI |
InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h10H,3,5-9H2,1-2,4H3 |
InChI Key |
IJCNAXBBGXNYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)CCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















